Methyl 2-[(6-methylpyridin-2-yl)amino]acetate
Overview
Description
“Methyl 2-[(6-methylpyridin-2-yl)amino]acetate” is a chemical compound with the CAS Number: 412304-63-3 . It has a molecular weight of 180.21 and its IUPAC name is methyl [(6-methyl-2-pyridinyl)amino]acetate .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12N2O2/c1-7-4-3-5-8(11-7)10-6-9(12)13-2/h3-5H,6H2,1-2H3,(H,10,11)
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Catalytic Reactions and Organic Synthesis
"Methyl 2-[(6-methylpyridin-2-yl)amino]acetate" and its derivatives are significant in the field of organic synthesis and catalytic reactions. For example, the synthesis of 2-amino-3-cyano-4-(2'-chloro-7'-methylquinolin-3'-yl)-6-arylpyridines involves condensation reactions that highlight the utility of similar compounds as intermediates in the creation of pharmaceuticals with antimicrobial properties (Dobaria, Patel, & Parekh, 2003). Additionally, metalation reactions involving derivatives like "Ethyl 6-Methylpyridine-2-Acetate" demonstrate the role of these compounds in acylation and esterification processes, essential for further chemical transformations (Kofron & Baclawski, 2003).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of "this compound" are used to explore the coordination properties and crystal structures of various metal complexes. Research into copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands, for example, sheds light on how substituents influence coordination geometry, potentially affecting the materials' electronic and structural properties (Smolentsev, 2017).
Pharmaceutical Applications and Drug Synthesis
The compound and its derivatives are pivotal in synthesizing pharmaceuticals. An example is an improved synthesis pathway for Clopidogrel Sulfate, where a related compound, "(S)-methyl 2-amino-2-(2-chlorophenyl)acetate," serves as an intermediate. This process highlights the importance of such compounds in developing drugs with high efficacy and purity, suitable for industrial-scale production (Hu Jia-peng, 2012).
Analytical and Detection Techniques
In analytical chemistry, the determination of related compounds like 2-amino-6-methylpyridine in fermentation broths via HPLC-UV methods underscores the application of such derivatives in monitoring and optimizing biotechnological processes. This method's development for accurate and precise measurement reflects the compound's role in facilitating quality control and process optimization in bioproduction (Shi Nan, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki-miyaura coupling reactions . This suggests that the compound might interact with palladium catalysts and organoboron reagents, which are commonly used in these reactions .
Mode of Action
In the context of suzuki-miyaura coupling reactions, the compound could potentially act as a nucleophile, reacting with a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s molecular weight (18021 g/mol) and its physical form (liquid) suggest that it could potentially be absorbed and distributed in the body .
Result of Action
In the context of suzuki-miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, which could potentially lead to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Methyl 2-[(6-methylpyridin-2-yl)amino]acetate. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Biochemical Analysis
Biochemical Properties
Methyl 2-[(6-methylpyridin-2-yl)amino]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can lead to changes in gene expression and cellular responses, such as reduced cell proliferation or increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biological effects . For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can undergo various metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are important for its activity and function . It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or nucleus. This targeting is often mediated by post-translational modifications or specific targeting signals that direct the compound to its site of action.
Properties
IUPAC Name |
methyl 2-[(6-methylpyridin-2-yl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-3-5-8(11-7)10-6-9(12)13-2/h3-5H,6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEOOPIRZIGLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412304-63-3 | |
Record name | methyl 2-[(6-methylpyridin-2-yl)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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